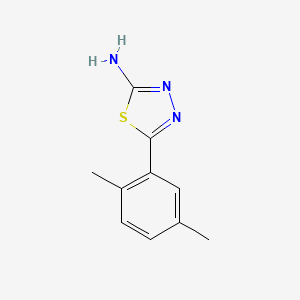
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of benzofuran derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone typically involves the reaction of benzofuran derivatives with pyrrolidinone under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with pyrrolidinone in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound produced on an industrial scale.
化学反応の分析
Types of Reactions: 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzofuran derivatives.
科学的研究の応用
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(2,3-Dihydro-5-benzofuryl)methylpiperazine: A piperazine derivative with similar structural features but different biological activities.
5-(2,3-Dihydro-5-benzofuranyl)-1,3,4-thiadiazol-2-amine: A thiadiazole derivative with distinct chemical properties and applications.
Uniqueness: 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone stands out due to its unique combination of a benzofuran ring and a pyrrolidinone moiety. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential for innovation.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c14-12-2-1-6-13(12)10-3-4-11-9(8-10)5-7-15-11/h3-4,8H,1-2,5-7H2 |
InChIキー |
PJBGWCUOVWMVJV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC3=C(C=C2)OCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)
![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)





![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)




